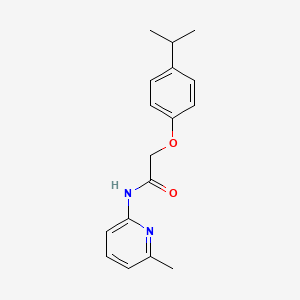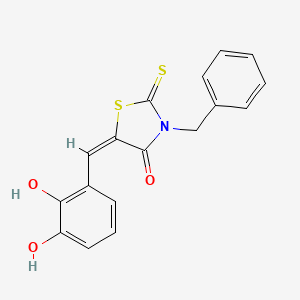
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as IPMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves the inhibition of MAO-B activity. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide are related to its ability to inhibit MAO-B activity and its neuroprotective effects. By inhibiting MAO-B activity, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for MAO-B inhibition and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. Another area of research is the investigation of the neuroprotective effects of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its potential toxicity.
Synthesis Methods
The synthesis of 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide involves a multi-step process starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form 2-isopropylphenol. This is followed by the reaction of 2-isopropylphenol with 6-methyl-2-pyridinecarboxylic acid to form the intermediate product, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide. The final step involves the purification of the product through recrystallization.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have potential applications in the study of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to inhibit the activity of an enzyme called monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can help alleviate the symptoms of Parkinson's disease. Additionally, 2-(4-isopropylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been found to have neuroprotective effects, which may be useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-7-9-15(10-8-14)21-11-17(20)19-16-6-4-5-13(3)18-16/h4-10,12H,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJNIKMWEWDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5188324.png)
![3-(1,3-benzodioxol-5-yl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B5188326.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5188337.png)
![[1-(1-{1-[4-(4-fluorophenyl)butanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B5188345.png)
![3-chloro-N-(2-methylbenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5188350.png)
![4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}thiomorpholine](/img/structure/B5188356.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5188358.png)
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188361.png)
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5188381.png)
![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)